1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone
Description
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone is a nitro-substituted derivative of 1,4-benzodioxan-6-yl methyl ketone. Its structure features a benzodioxin ring fused with a nitro group (-NO₂) at position 7 and an acetyl group (-COCH₃) at position 6 (Figure 1). This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry for developing kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-6(12)7-4-9-10(16-3-2-15-9)5-8(7)11(13)14/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHONNSYOVXZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by acetylation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for the nitration step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone exhibit notable anticancer properties. A study demonstrated that compounds related to this structure showed remarkable cytotoxicity against human colon carcinoma (HTC-116) and hepatocellular carcinoma cell lines. The mechanism behind this activity involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further development as an anticancer agent .
Mechanism-Based Approaches
Recent advancements have focused on understanding the mechanism by which these compounds exert their anticancer effects. For instance, the 1,3,4-oxadiazole derivatives synthesized from this compound have shown high bioactivity and specificity in binding to cancer cell targets. These derivatives are being explored for their potential as leading compounds in drug development .
Material Science
Synthesis of Novel Materials
The compound serves as a precursor for synthesizing novel materials with specific properties. It can be utilized in creating polymers or other materials that exhibit unique thermal or mechanical properties. The incorporation of the nitro group within its structure enhances its reactivity, allowing for various modifications that can lead to advanced material applications .
Environmental Studies
Potential Environmental Impact
The environmental applications of this compound are under investigation due to concerns about its persistence and toxicity in ecosystems. Studies are being conducted to assess its degradation pathways and potential ecological risks associated with its use. Understanding these factors is crucial for developing guidelines for safe handling and disposal of this compound in industrial applications .
Data Table: Summary of Applications
Case Studies
-
Cytotoxicity Evaluation
A study focused on evaluating the cytotoxic effects of various derivatives of this compound on cancer cell lines. The results indicated significant growth inhibition at low concentrations, suggesting potential for therapeutic use in oncology. -
Material Development
Researchers synthesized a series of polymeric materials using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related derivatives:
† Assumes molecular formula includes one nitro group (-NO₂).
Electronic and Reactivity Differences
- Nitro Group Influence: The electron-withdrawing nitro group in the target compound reduces electron density on the aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to -NO₂). This contrasts with the parent ketone (2879-20-1), where the acetyl group activates the ring for electrophilic reactions .
- Biological Activity : Nitro groups often enhance binding affinity to enzyme active sites. For example, triazole-based derivatives of benzodioxan acetyl compounds show potent cathepsin X inhibition (Ki < 1 µM) , suggesting the nitro derivative may exhibit similar or enhanced activity.
Biological Activity
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9N2O4, and it has a molecular weight of 219.19 g/mol. The compound features a nitro group and a dioxin ring structure, which are key to its biological activity.
Antioxidant Properties
Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit significant antioxidant activity. A study demonstrated that certain substituted derivatives were effective in inhibiting lipid peroxidation in human low-density lipoproteins (LDL) . Specifically, compounds with structural similarities to this compound showed enhanced activity compared to standard antioxidants like probucol.
Calcium Antagonist Activity
In vitro studies have shown that some benzodioxin derivatives possess calcium antagonist properties. For instance, compound 36 from a related series exhibited calcium channel blocking effects comparable to flunarizine . This suggests potential applications in managing conditions related to calcium dysregulation.
Hypolipidemic Effects
In vivo experiments demonstrated that certain derivatives can reduce lipid levels in mice. Compound 36 was noted for its hypolipidaemic activity at doses of 100 and 300 mg/kg . This indicates that modifications in the benzodioxin structure can lead to compounds with therapeutic potential for hyperlipidemia.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that the presence of the nitro group at the 7-position and the dioxin framework are crucial for enhancing biological activity. The introduction of various substituents at different positions on the benzodioxin ring can significantly alter the potency and selectivity of these compounds.
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Compound 25 | Structure | High antioxidant activity | |
| Compound 36 | Structure | Calcium antagonist & hypolipidemic |
Case Studies
Several case studies have explored the pharmacological potential of related compounds:
- Lipid Peroxidation Inhibition : A study evaluated a series of benzodioxin derivatives for their ability to inhibit LDL oxidation. The most active compounds demonstrated up to 45 times greater efficacy than probucol.
- Calcium Channel Blocking : Another investigation focused on the calcium antagonist properties of these compounds, confirming their potential use in cardiovascular therapies.
Q & A
Q. What spectroscopic methods are most reliable for confirming the structure of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone?
- Methodological Answer :
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and nitro group positioning. For example, nitro groups typically deshield adjacent protons, causing distinct downfield shifts. Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight (C₁₀H₉NO₅, theoretical MW: 223.18 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .- Key Data :
- IUPAC Name : this compound
- CAS Registry : 2879-20-1 (analogous benzodioxin derivatives) .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer :
Nitration of the benzodioxin precursor (e.g., 6-acetyl-1,4-benzodioxane) requires controlled conditions (HNO₃/H₂SO₄, 0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Reaction monitoring via thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm ensures intermediate stability .- Challenges :
- Nitro groups may induce steric hindrance, reducing reactivity in subsequent functionalization steps.
Advanced Research Questions
Q. How does the nitro group’s electronic and steric effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
The nitro group acts as a strong electron-withdrawing group (EWG), deactivating the aromatic ring toward electrophilic substitution but enhancing oxidative stability. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation via palladium-catalyzed reactions with aryl boronic acids under inert atmospheres (N₂/Ar) is recommended .- Case Study :
- Reaction Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12h.
- Yield Optimization : Substituting nitro with amino groups post-coupling may improve reactivity .
Q. What analytical discrepancies arise when characterizing degradation products under acidic or thermal conditions?
- Methodological Answer :
Degradation studies (e.g., 1M HCl, 60°C for 24h) reveal nitro group reduction to amine (NH₂) or cleavage of the benzodioxin ring. High-resolution mass spectrometry (HRMS) and tandem MS/MS differentiate degradation products. For example:
Q. How can computational models predict the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer :
Quantitative Structure-Property Relationship (QSPR) models using software like COSMOtherm or ACD/Labs predict logP (~1.5) and aqueous solubility (~0.2 mg/mL). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess membrane permeability. Experimental validation via shake-flask method (octanol/water partition) and Caco-2 cell assays are critical for confirming computational results .- Key Parameters :
- logP : 1.52 (predicted)
- H-bond donors/acceptors : 0/5 .
Q. What strategies resolve contradictions in toxicological data for nitro-aromatic compounds?
- Methodological Answer :
Contradictions often stem from impurity interference (e.g., residual solvents or byproducts). Implement High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) to isolate and quantify impurities. Ames test (TA98 strain) assesses mutagenicity, while in vitro cytotoxicity assays (e.g., HepG2 cells) validate safety thresholds. Reference EC/CLP regulations (e.g., GHS hazard codes) for classification .- Case Study :
- Impurity Identification : 1-(2-Amino-6-nitrophenyl)ethanone (CAS 164526-13-0) at 0.5% levels may skew toxicity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
